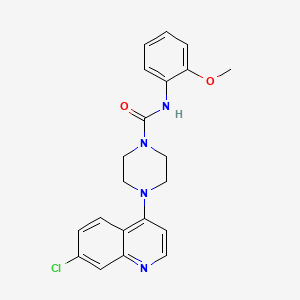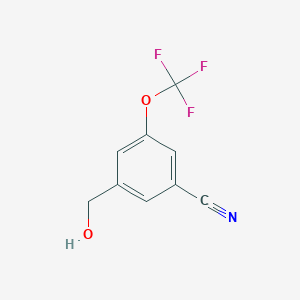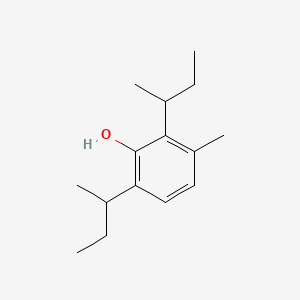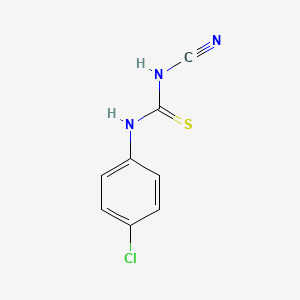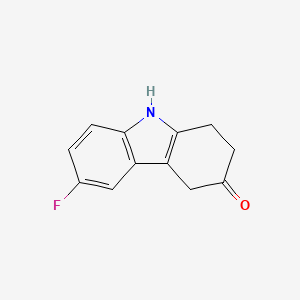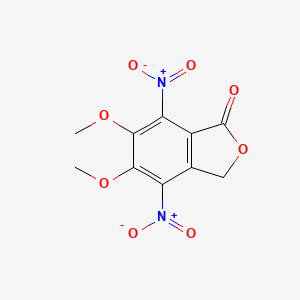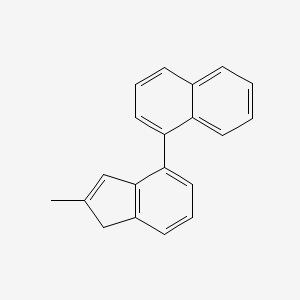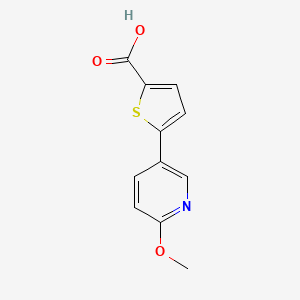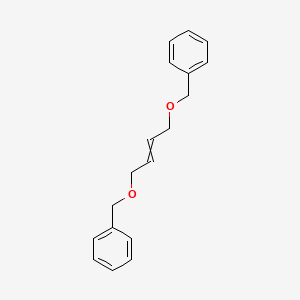
3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position and an ethoxy group at the 5th position on the nicotinate ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester typically involves the esterification of 6-chloro-5-ethoxynicotinic acid. One common method includes the reaction of 6-chloro-5-ethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions: 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Ester Hydrolysis: 6-chloro-5-ethoxynicotinic acid.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
科学的研究の応用
3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the effects of nicotinic acid derivatives on biological systems, including their potential anti-inflammatory and antioxidant properties.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular interactions depend on the specific context of its application, whether in medicinal chemistry or biological research.
類似化合物との比較
Methyl 6-chloronicotinate: Similar structure but lacks the ethoxy group.
Methyl nicotinate: Lacks both the chlorine and ethoxy groups.
Methyl 6-ethoxynicotinate: Similar but lacks the chlorine atom.
Uniqueness: 3-Pyridinecarboxylic acid, 6-chloro-5-ethoxy-, methyl ester is unique due to the presence of both the chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
特性
CAS番号 |
915107-32-3 |
|---|---|
分子式 |
C9H10ClNO3 |
分子量 |
215.63 g/mol |
IUPAC名 |
methyl 6-chloro-5-ethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-7-4-6(9(12)13-2)5-11-8(7)10/h4-5H,3H2,1-2H3 |
InChIキー |
NBTDMWPVPBEQOP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=CC(=C1)C(=O)OC)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



